molecular formula C22H22N6O2S B2399498 N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014046-87-7

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2399498
CAS No.: 1014046-87-7
M. Wt: 434.52
InChI Key: YZMACHDKKZBESI-UHFFFAOYSA-N
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Description

N-(4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a chemical compound with the CAS Registry Number 1014046-87-7 . It has a molecular formula of C22H22N6O2S and a molecular weight of 434.5 g/mol . This sulfonamide derivative features a unique molecular architecture combining a benzenesulfonamide group with a pyridazine linker and a 3,4,5-trimethyl-1H-pyrazole moiety . This structure is part of a class of compounds known for their potential in pharmaceutical and biological research. While specific biological data for this exact compound is limited, research on highly similar structural analogues indicates that these pyrazole-fused pyridazine sulfonamides are of significant interest in early-stage drug discovery. For instance, closely related compounds have demonstrated promising antiviral activity in vitro, showing inhibitory effects against HSV-1 replication . Furthermore, the structural scaffold suggests potential as a template for the development of BET (Bromodomain and Extra-Terminal) inhibitors, which have shown antitumor activity in studies on leukemia and breast cancer cell lines . The presence of the sulfonamide group (-SO₂NH-) is a hallmark of many bioactive molecules and is frequently associated with enzyme inhibition properties . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-16(2)26-28(17(15)3)22-14-13-21(24-25-22)23-18-9-11-19(12-10-18)27-31(29,30)20-7-5-4-6-8-20/h4-14,27H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMACHDKKZBESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Formation

Pyridazine derivatives are typically synthesized via cyclization reactions. For this intermediate, a common route involves reacting mucobromic acid (tetrabromopyrrole) with hydrazine hydrate to form 3,6-dichloropyridazine. Subsequent regioselective substitution at the 3-position with 3,4,5-trimethylpyrazole proceeds under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding 6-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine.

Reaction Conditions :

  • Reactants : 3,6-Dichloropyridazine (1.0 equiv), 3,4,5-trimethyl-1H-pyrazole (1.2 equiv).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 80°C, 12 hours.
  • Yield : 68–72% after silica gel chromatography.

Alternative Pathways

Microwave-assisted synthesis reduces reaction times to 2–3 hours with comparable yields. Transition-metal catalysts (e.g., CuI) are optional but may enhance selectivity in sterically hindered systems.

Synthesis of 4-Aminophenyl Benzenesulfonamide

Sulfonylation of Aniline

4-Nitroaniline is sulfonylated using benzenesulfonyl chloride in pyridine or aqueous NaOH to form 4-nitrobenzenesulfonamide. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-aminophenyl benzenesulfonamide.

Reaction Conditions :

  • Sulfonylation : 4-Nitroaniline (1.0 equiv), benzenesulfonyl chloride (1.1 equiv), pyridine (3.0 equiv), 0°C to room temperature, 4 hours.
  • Reduction : 4-Nitrobenzenesulfonamide (1.0 equiv), 10% Pd/C (0.1 equiv), H₂ (1 atm), EtOH, 6 hours.
  • Yield : 85% (two-step).

Coupling of Pyridazine and Aniline Intermediates

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 6-chloro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine and 4-aminophenyl benzenesulfonamide forms the final product. This method offers high regioselectivity and functional group tolerance.

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Base : Cs₂CO₃ (2.0 equiv).
  • Solvent : Toluene, 110°C, 24 hours.
  • Yield : 65–70%.

Nucleophilic Aromatic Substitution

Direct displacement of the pyridazine chloride by the aniline amine under heated conditions (DMSO, 120°C, 48 hours) provides a lower-cost alternative but with reduced yield (50–55%).

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Time Yield Purity
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 110°C 24 h 65–70% >95%
Nucleophilic Substitution None 120°C 48 h 50–55% 85–90%

The Buchwald-Hartwig method is preferred for scalable synthesis despite higher catalyst costs, while nucleophilic substitution suits small-scale exploratory work.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and coupling byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 2H), 7.92–7.85 (m, 4H), 7.64 (d, J = 8.4 Hz, 2H), 6.98 (s, 1H), 2.45 (s, 6H), 2.32 (s, 3H).
  • MS (ESI+) : m/z 478.6 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridazine Substitution : Competing reactions at the 6-position may require protective groups or optimized stoichiometry.
  • Catalyst Recycling : Implementing heterogeneous palladium catalysts could reduce costs in the Buchwald-Hartwig route.
  • Solvent Systems : Transitioning to green solvents (e.g., cyclopentyl methyl ether) may improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide has shown promising anticancer activity. The following points summarize its effects:

  • Mechanism of Action : The compound acts as a kinase inhibitor, blocking signals that promote tumor growth.
  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

The compound demonstrated IC50 values ranging from 10 to 20 µM across these cell lines, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity and may be developed further as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of patients with advanced solid tumors after four cycles of treatment. This highlights the potential for pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies demonstrated effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the pyrazole ring could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between the target compound and its analogs, focusing on heterocyclic systems, substituent effects, and inferred bioactivities.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Reported Bioactivity/Properties References
N-(4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide (Target) Pyridazine 3,4,5-Trimethylpyrazole Hypothesized enzyme inhibition -
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Dihydropyrazole (pyrazoline) 4-Hydroxyphenyl, aryl groups Carbonic anhydrase inhibition, cytotoxicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Not explicitly stated; high-resolution crystallography data
4-Amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide Pyridazine Chlorine substituent Solubility data referenced
Key Insights

Heterocyclic Core Influence :

  • The target compound’s pyridazine core differs from the pyrazoline () and pyrazolo-pyrimidine () systems. Pyridazine’s adjacent nitrogen atoms may enhance hydrogen-bonding interactions with enzyme active sites compared to pyrazoline’s partially saturated ring or pyrimidine’s six-membered structure.
  • The chloropyridazinyl analog () shares the pyridazine core but lacks the trimethylpyrazole group, suggesting divergent solubility and electronic properties .

Substituent Effects: Trimethylpyrazole vs. Chlorine: The target’s 3,4,5-trimethylpyrazole substituent introduces steric bulk and electron-donating methyl groups, which may improve metabolic stability compared to the electron-withdrawing chlorine in ’s compound . Fluorine and Chromenone Moieties: ’s compound incorporates fluorine and a chromenone group, likely enhancing lipophilicity and target affinity compared to the target’s methylated pyrazole .

However, the dihydropyrazole ring in may confer distinct binding kinetics .

Biological Activity

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridazin moiety linked to a pyrazole ring and a benzenesulfonamide group. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases or enzymes involved in cellular signaling pathways. For example, pyrazole derivatives have been shown to modulate inflammatory responses and exhibit anticancer properties by targeting pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, aminopyrazole-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, a related compound inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values of 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in various models. For example, certain pyrazole derivatives reduced microglial activation and astrocyte proliferation in LPS-injected mice, indicating their potential use in treating neuroinflammatory conditions .

Pharmacological Studies

A notable study focused on the effects of a related sulfonamide compound (m-3M3FBS), which activated phospholipase C (PLC) and stimulated apoptosis in vascular smooth muscle cells. This study highlighted the compound's ability to enhance vascular reactivity under septic conditions .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityFindings
Aminopyrazole DerivativeAnticancerSignificant inhibition of HepG2 and HeLa cell lines
m-3M3FBSVascular ReactivityIncreased reactivity in LPS-treated arteries
Pyrazole DerivativesCytotoxicityInduced autophagy in A549 cell line without apoptosis

Q & A

Q. What synthetic methodologies are optimal for synthesizing N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how can yields be improved?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including coupling of pyridazine and pyrazole precursors, followed by sulfonamide functionalization. Key steps include:
  • Use of polar aprotic solvents (e.g., DMF or N-methylpyrrolidone) to enhance reaction kinetics .
  • Temperature control (60–80°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the final product .
    Yield optimization can be achieved by adjusting stoichiometric ratios of intermediates and employing catalysts like triethylamine for acid scavenging .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., molecular ion peak matching theoretical mass ±1 Da) .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
    Cross-referencing with PubChem data (e.g., InChI key, SMILES) ensures accuracy .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in common solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy at varying pH (e.g., 6.8 for physiological relevance) .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitoring via HPLC for decomposition products .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action against biological targets?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test inhibitory activity against enzyme panels (e.g., kinases, proteases) using fluorescence-based assays .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., ATP-binding pockets) .
  • QSAR Studies : Correlate structural modifications (e.g., methyl group positions on pyrazole) with activity trends .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting activity .
  • Purity Verification : Reanalyze batches via HPLC to rule out impurities (e.g., unreacted intermediates) .
  • Structural Analog Testing : Evaluate derivatives to isolate pharmacophore contributions (e.g., sulfonamide vs. pyrazole roles) .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro ADME : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (e.g., liver microsomes for metabolic rate) .
  • In Vivo Studies : Administer in rodent models, followed by LC-MS/MS plasma analysis to determine half-life, clearance, and bioavailability .

Q. How can computational methods enhance the understanding of this compound’s electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • UV-Vis Simulations : Compare computed λmax with experimental data to validate electronic transitions .

Data Contradiction Analysis

Case Study: Divergent IC50 Values in Enzyme Inhibition Assays

  • Resolution Approach :
  • Assay Replication : Repeat under standardized conditions (e.g., 37°C, pH 7.4, 1% DMSO) .
  • Enzyme Source Comparison : Test recombinant vs. native enzymes to rule out isoform-specific effects .
  • Data Normalization : Use positive controls (e.g., staurosporine for kinases) to calibrate activity metrics .

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